molecular formula C20H22ClN3O2 B5460724 N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloro-4-methylbenzamide

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloro-4-methylbenzamide

Cat. No.: B5460724
M. Wt: 371.9 g/mol
InChI Key: PFKSSJBJWJTNLZ-UHFFFAOYSA-N
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Description

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloro-4-methylbenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an acetylpiperazine group attached to a phenyl ring, which is further connected to a chloromethylbenzamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloro-4-methylbenzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Acetylpiperazine Intermediate: The synthesis begins with the acetylation of piperazine using acetic anhydride under reflux conditions to form 4-acetylpiperazine.

    Coupling with Phenyl Ring: The acetylpiperazine is then coupled with 4-bromoaniline through a nucleophilic substitution reaction, often using a palladium catalyst in the presence of a base such as potassium carbonate.

    Introduction of the Chloromethylbenzamide Moiety: The final step involves the reaction of the intermediate with 2-chloro-4-methylbenzoyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloro-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloro-4-methylbenzamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic applications, including as a candidate for drug development targeting specific diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloro-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloro-4-methylbenzamide can be compared with other similar compounds, such as:

    N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloro-4-nitrobenzamide: Similar structure but with a nitro group instead of a methyl group, leading to different chemical and biological properties.

    N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide: Lacks the methyl group, resulting in variations in reactivity and applications.

Properties

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloro-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c1-14-3-8-18(19(21)13-14)20(26)22-16-4-6-17(7-5-16)24-11-9-23(10-12-24)15(2)25/h3-8,13H,9-12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKSSJBJWJTNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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